3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
CAS No.: 946268-17-3
Cat. No.: VC11975587
Molecular Formula: C26H31N5O3
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946268-17-3 |
|---|---|
| Molecular Formula | C26H31N5O3 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 3,4-diethoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C26H31N5O3/c1-4-33-22-13-8-19(17-23(22)34-5-2)25(32)28-20-9-11-21(12-10-20)29-26-27-18(3)16-24(30-26)31-14-6-7-15-31/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,28,32)(H,27,29,30) |
| Standard InChI Key | WLBDTUHISJHWIN-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC |
Introduction
The compound 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a complex organic molecule that combines elements of pyrimidine and benzamide chemistry. This compound is not extensively documented in the available literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique combination of functional groups.
Biological Activity and Potential Applications
While specific biological activity data for 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is lacking, compounds with similar structures have shown promise in various therapeutic areas. For example, pyrimidine derivatives are known for their roles in nucleic acid synthesis and as inhibitors of enzymes involved in cancer and viral replication . The pyrrolidine ring can enhance solubility and bioavailability, while benzamide moieties are often associated with anti-inflammatory or antimicrobial properties.
Research Findings and Data
Given the absence of specific research findings on this compound, we can consider related compounds for insights into potential biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume